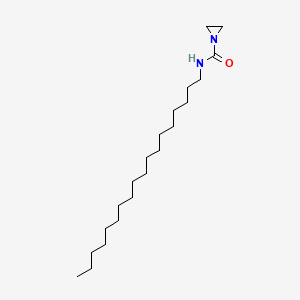
1-Aziridinecarboxamide, N-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecylaziridine-1-carboxamide: is an organic compound with the molecular formula C21H42N2O It is a derivative of aziridine, featuring a long octadecyl chain attached to the nitrogen atom of the aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecylaziridine-1-carboxamide typically involves the reaction of octadecylamine with aziridine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: Industrial production of N-Octadecylaziridine-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Octadecylaziridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are carried out in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
N-Octadecylaziridine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Octadecylaziridine-1-carboxamide involves the interaction of the aziridine ring with various molecular targets. The ring-opening reactions of aziridines are particularly significant, as they can lead to the formation of reactive intermediates that interact with biological molecules. The long octadecyl chain enhances the compound’s ability to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparación Con Compuestos Similares
N-Octadecylaziridine: Similar structure but lacks the carboxamide group.
N-Octadecylamine: Contains the octadecyl chain but lacks the aziridine ring.
Aziridine-1-carboxamide: Contains the aziridine ring and carboxamide group but lacks the long octadecyl chain.
Uniqueness: N-Octadecylaziridine-1-carboxamide is unique due to the combination of the aziridine ring, carboxamide group, and long octadecyl chain
Propiedades
Número CAS |
3891-29-0 |
|---|---|
Fórmula molecular |
C21H42N2O |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
N-octadecylaziridine-1-carboxamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21(24)23-19-20-23/h2-20H2,1H3,(H,22,24) |
Clave InChI |
MEMUMYCLWQPAEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


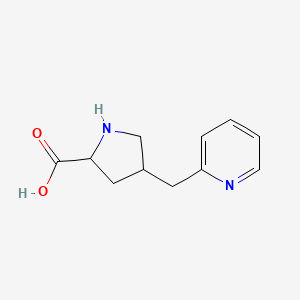
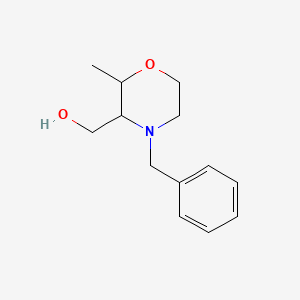
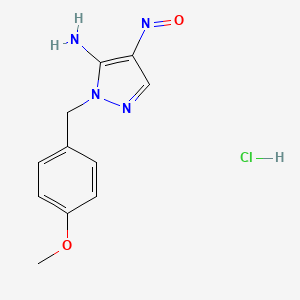
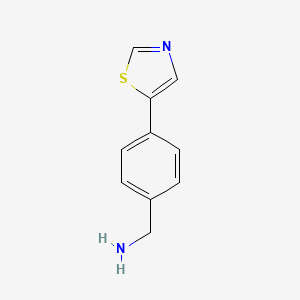
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
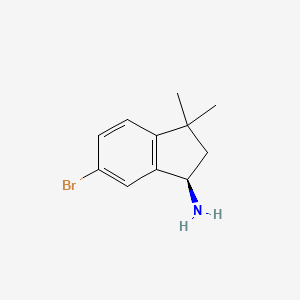

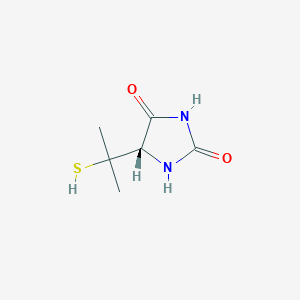
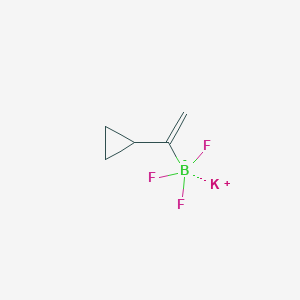
![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)


